N-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 946380-69-4
Cat. No.: VC11929345
Molecular Formula: C21H20N2O2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946380-69-4 |
|---|---|
| Molecular Formula | C21H20N2O2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H20N2O2/c1-15-7-10-19(11-8-15)22-21(25)18-9-12-20(24)23(14-18)13-17-6-4-3-5-16(17)2/h3-12,14H,13H2,1-2H3,(H,22,25) |
| Standard InChI Key | GMLJEPJAEDMOPZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
N-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide features a dihydropyridine core substituted at the 1-position with a 2-methylbenzyl group and at the 3-position with a carboxamide linked to a 4-methylphenyl group. The dihydropyridine ring, a partially unsaturated six-membered heterocycle, is central to the compound’s electronic and steric properties. The methyl groups on the phenyl rings enhance lipophilicity, potentially influencing membrane permeability in biological systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₂₉N₂O₂ |
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | N-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |
| Key Functional Groups | Dihydropyridine, Carboxamide, Methylphenyl |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide likely follows a multi-step approach, drawing from established methods for analogous dihydropyridines:
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Formation of the Dihydropyridine Core:
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Condensation of 2-methylbenzylamine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form a Schiff base intermediate.
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Cyclization via the Hantzsch reaction, typically catalyzed by ammonium acetate or acetic acid.
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Carboxamide Introduction:
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Hydrolysis of the ester group to a carboxylic acid, followed by coupling with 4-methylaniline using carbodiimide reagents (e.g., EDC or DCC).
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Schiff Base Formation | 2-Methylbenzylamine, Ethyl acetoacetate, HCl, Ethanol, 80°C | 75–85 |
| Cyclization | Ammonium acetate, Acetic acid, Reflux | 60–70 |
| Amide Coupling | 4-Methylaniline, EDC, DMAP, DCM, RT | 50–65 |
Industrial-Scale Considerations
Industrial production would prioritize solvent recovery systems and continuous flow reactors to enhance yield and reduce waste. For instance, substituting traditional solvents like dichloromethane with green alternatives (e.g., cyclopentyl methyl ether) could align with sustainable chemistry principles.
Chemical Reactivity and Derivatives
Oxidation and Reduction
The dihydropyridine ring is redox-active:
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Oxidation: Treatment with agents like KMnO₄ converts the dihydropyridine to a pyridine derivative, altering electronic properties and potential bioactivity.
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Reduction: NaBH₄ selectively reduces the amide carbonyl to a secondary alcohol, enabling structural diversification.
Electrophilic Substitution
The electron-rich aromatic rings undergo halogenation or nitration. For example, bromination at the 4-position of the 2-methylphenyl group enhances steric bulk, potentially modulating receptor binding.
Biological Activity and Mechanisms
Anticancer Activity
Structural analogs demonstrate pro-apoptotic effects in cancer cells via mitochondrial pathway activation. For instance, ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (a pyridazine analog) inhibits tubulin polymerization at IC₅₀ = 1.2 μM in HeLa cells.
Table 3: Comparative Bioactivity of Dihydropyridine Analogs
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| N-(4-Chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide | PDE4B | 0.45 |
| Ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | Tubulin | 1.2 |
Applications and Future Directions
Medicinal Chemistry
This compound’s modular structure makes it a candidate for structure-activity relationship (SAR) studies. Modifying the methyl groups’ positions could optimize pharmacokinetic properties, such as metabolic stability.
Material Science
Dihydropyridines serve as ligands in catalytic systems. The methylphenyl groups may enhance steric hindrance in palladium-catalyzed cross-coupling reactions, improving selectivity.
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